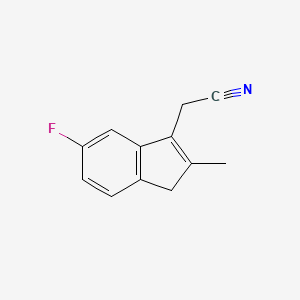
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-metil-1H-inden-3-il)acetonitrilo es un compuesto orgánico con la fórmula molecular C12H10FN. Es un derivado del indeno, que presenta un átomo de flúor y un grupo nitrilo unido al anillo de indeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-Fluoro-2-metil-1H-inden-3-il)acetonitrilo típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con 5-fluoro-2-metilindeno.
Introducción del nitrilo: El grupo nitrilo se introduce mediante una reacción con una fuente de nitrilo adecuada, como acetonitrilo, en condiciones básicas.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio, y un solvente como dimetilformamida (DMF) o tetrahidrofurano (THF).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación para garantizar que el producto final cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-Fluoro-2-metil-1H-inden-3-il)acetonitrilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en una amina.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Productos principales
Oxidación: Produce ácidos carboxílicos o cetonas.
Reducción: Produce aminas primarias.
Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-metil-1H-inden-3-il)acetonitrilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Estudios biológicos: Sirve como sonda en estudios biológicos para comprender la interacción de los derivados del indeno con los objetivos biológicos.
Aplicaciones industriales: Se utiliza en la síntesis de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(5-Fluoro-2-metil-1H-inden-3-il)acetonitrilo implica su interacción con objetivos moleculares específicos. El átomo de flúor y el grupo nitrilo juegan un papel crucial en su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede modular varias vías biológicas, lo que lo convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(5-Fluoro-2-metil-1H-inden-3-il)acético
- 5-Fluoro-2-metilindeno
- 2-(5-Fluoro-2-metil-1H-inden-3-il)etanol
Singularidad
2-(5-Fluoro-2-metil-1H-inden-3-il)acetonitrilo es único debido a la presencia de un átomo de flúor y un grupo nitrilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
2-(6-fluoro-2-methyl-3H-inden-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-8-6-9-2-3-10(13)7-12(9)11(8)4-5-14/h2-3,7H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMGSYZOEQVJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=CC(=C2)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

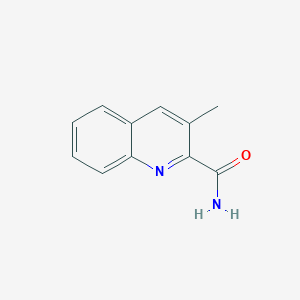
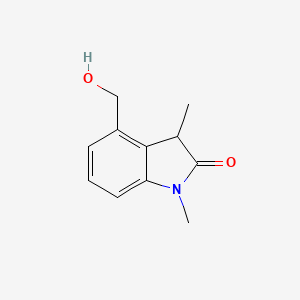
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)

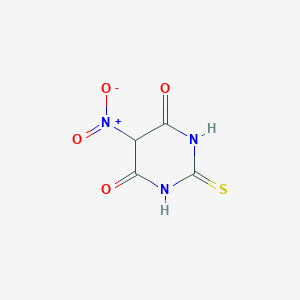


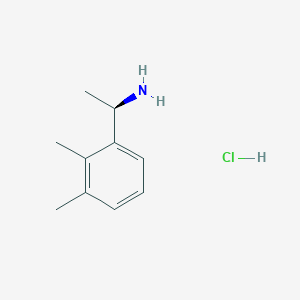
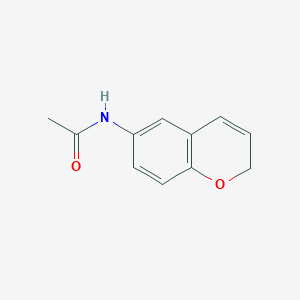
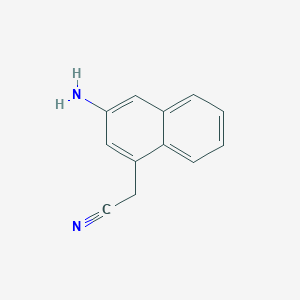

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)

